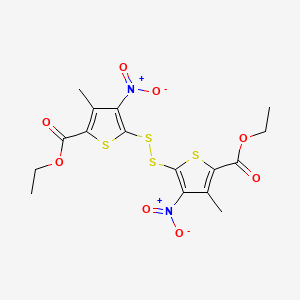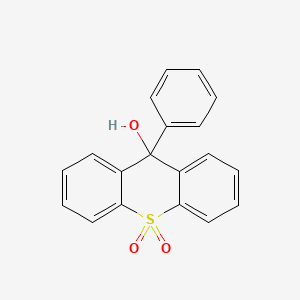
Adenosine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Fluoro-2’,3’-dideoxydidehydroadenosine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine typically involves multiple steps starting from readily available precursors. One efficient procedure begins with 2,3-O-isopropylidene-d-glyceraldehyde. The key intermediate, 1-O-benzoyl-3E-fluoro-3,4-unsaturated-5,6-di(tert-butyldimethylsilyloxy)-2-hexanone, is obtained through a series of reactions including protection, oxidation, and acetylation . The final steps involve coupling the sugar moiety with various silyl-protected bases, followed by deprotection to yield the target nucleoside .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
3’-Fluoro-2’,3’-dideoxydidehydroadenosine undergoes several types of chemical reactions:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction is crucial for introducing the fluoro group and other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated nucleoside analogs, which are evaluated for their biological activity, particularly their antiviral properties .
科学研究应用
3’-Fluoro-2’,3’-dideoxydidehydroadenosine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other nucleoside analogs.
Biology: It is used in studies to understand nucleoside metabolism and its effects on cellular processes.
Medicine: The compound is investigated for its potential as an antiviral agent, particularly against HIV.
Industry: It may be used in the development of antiviral drugs and other therapeutic agents.
作用机制
The mechanism of action of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .
相似化合物的比较
Similar Compounds
3’-Fluoro-2’,3’-dideoxyuridine: Another nucleoside analog with antiviral properties.
3’-Fluoro-3’-deoxythymidine: Known for its potent anti-HIV activity.
Uniqueness
3’-Fluoro-2’,3’-dideoxydidehydroadenosine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit viral replication with minimal cytotoxicity makes it a promising candidate for antiviral therapies .
属性
CAS 编号 |
121850-90-6 |
|---|---|
分子式 |
C10H10FN5O2 |
分子量 |
251.22 g/mol |
IUPAC 名称 |
[(2R,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h1,3-4,6-7,17H,2H2,(H2,12,13,14)/t6-,7-/m1/s1 |
InChI 键 |
ZRZZDWJPUBTIIV-RNFRBKRXSA-N |
手性 SMILES |
C1=C([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F |
规范 SMILES |
C1=C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


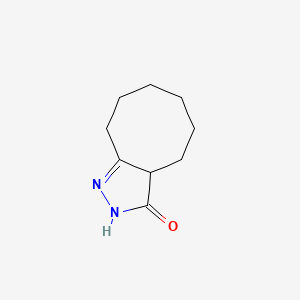
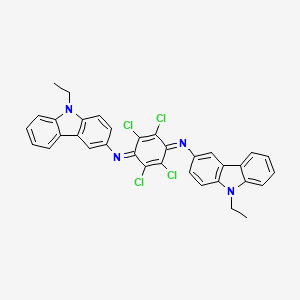

![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)



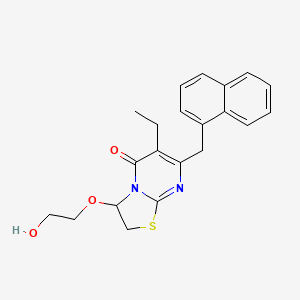
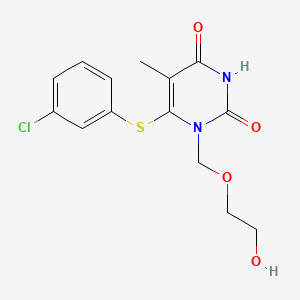
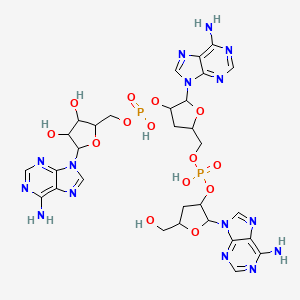
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-](/img/structure/B12804710.png)
